molecular formula C16H19N3O3S B14057556 tert-Butyl 4-(5-amino-3-methylisothiazole-4-carboxamido)benzoate

tert-Butyl 4-(5-amino-3-methylisothiazole-4-carboxamido)benzoate

Katalognummer: B14057556
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: GSJNNMXASPKLLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-(5-amino-3-methylisothiazole-4-carboxamido)benzoate is a synthetic organic compound with the molecular formula C16H19N3O3S It is primarily used in research and development due to its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-amino-3-methylisothiazole-4-carboxamido)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the isothiazole ring: This step involves the reaction of appropriate starting materials to form the isothiazole ring.

    Carboxamidation: The carboxamido group is introduced at the 4-position of the isothiazole ring.

    Coupling with benzoic acid derivative: The final step involves coupling the isothiazole derivative with a tert-butyl ester of 4-aminobenzoic acid under suitable reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis generally follows similar steps as described above, with optimizations for scale, yield, and purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-(5-amino-3-methylisothiazole-4-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxamido groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like phosphorus trichloride (PCl3) and various amines are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4-(5-amino-3-methylisothiazole-4-carboxamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(5-amino-3-methylisothiazole-4-carboxamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyl 4-aminobenzoate: A related compound with similar structural features but different functional groups.

    tert-Butyl 4-(methylthio)benzoate: Another similar compound with a methylthio group instead of the isothiazole ring.

Uniqueness

tert-Butyl 4-(5-amino-3-methylisothiazole-4-carboxamido)benzoate is unique due to the presence of the isothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.

Eigenschaften

Molekularformel

C16H19N3O3S

Molekulargewicht

333.4 g/mol

IUPAC-Name

tert-butyl 4-[(5-amino-3-methyl-1,2-thiazole-4-carbonyl)amino]benzoate

InChI

InChI=1S/C16H19N3O3S/c1-9-12(13(17)23-19-9)14(20)18-11-7-5-10(6-8-11)15(21)22-16(2,3)4/h5-8H,17H2,1-4H3,(H,18,20)

InChI-Schlüssel

GSJNNMXASPKLLA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NSC(=C1C(=O)NC2=CC=C(C=C2)C(=O)OC(C)(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.